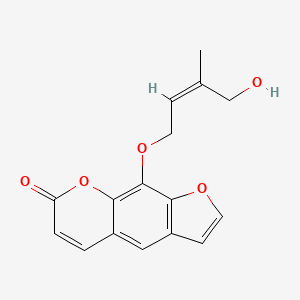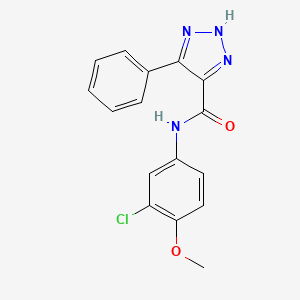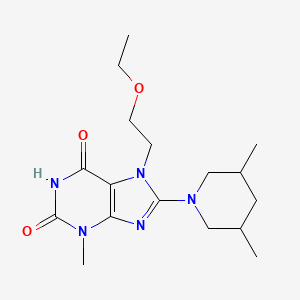
3-Butyl-5-(3-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)allylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidine-1-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of condensation, cyclization, and substitution reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the pyrimidine rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
What sets [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid apart is its unique structure, which combines multiple pyrimidine rings with various functional groups. This complexity may confer unique reactivity and biological activity compared to simpler pyrimidine derivatives.
Propiedades
Número CAS |
63059-36-9 |
|---|---|
Fórmula molecular |
C23H28N4O10 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
2-[3-butyl-5-[3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]prop-1-enyl]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C23H28N4O10/c1-3-5-10-24-18(32)14(20(34)26(22(24)36)12-16(28)29)8-7-9-15-19(33)25(11-6-4-2)23(37)27(21(15)35)13-17(30)31/h7-9,14H,3-6,10-13H2,1-2H3,(H,28,29)(H,30,31) |
Clave InChI |
BKUASDLXQNZBOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(C(=O)N(C1=O)CC(=O)O)C=CC=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14101350.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14101359.png)
![1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101367.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101374.png)
![N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14101379.png)

![2-Propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101386.png)
![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)

![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)
